tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate
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Overview
Description
tert-ButylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate is a compound that features a thiazole ring, which is known for its diverse biological activities
Preparation Methods
The synthesis of tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiazole derivative under specific conditions. The reaction conditions often include the use of a base such as cesium carbonate in a solvent like 1,4-dioxane . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
tert-ButylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, often using reagents like halides or amines.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical products, including biocides and fungicides.
Mechanism of Action
The mechanism of action of tert-butylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate involves its interaction with specific molecular targets. The thiazole ring can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes . The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
tert-ButylN-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate can be compared with other similar compounds, such as:
tert-Butyl carbamate: A simpler compound with similar protective group properties.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir, which also feature the thiazole ring and exhibit diverse biological activities.
These comparisons highlight the unique combination of the tert-butyl group and the thiazole ring in this compound, which contributes to its distinct properties and applications.
Properties
Molecular Formula |
C10H14N2O3S |
---|---|
Molecular Weight |
242.30 g/mol |
IUPAC Name |
tert-butyl N-[2-oxo-2-(1,3-thiazol-5-yl)ethyl]carbamate |
InChI |
InChI=1S/C10H14N2O3S/c1-10(2,3)15-9(14)12-4-7(13)8-5-11-6-16-8/h5-6H,4H2,1-3H3,(H,12,14) |
InChI Key |
AZCLIGZZHHUUQH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CN=CS1 |
Origin of Product |
United States |
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